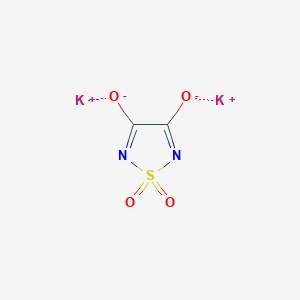
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a chemical compound with the molecular formula C2K2N2O4S. It is known for its unique structure, which includes a thiadiazole ring with two potassium ions. This compound is often used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate typically involves the reaction of 1,2,5-thiadiazole-3,4-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
化学反応の分析
Types of Reactions
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form radical anions.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical anions .
科学的研究の応用
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
作用機序
The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets. The compound can form coordination complexes with metals, which can then interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and coordination chemistry .
類似化合物との比較
Similar Compounds
- 1,2,5-Thiadiazole-3,4-dione
- 1,3,4-Thiadiazole-2,5-dithiol
- 1,2,5-Thiadiazole-1,1-dioxide
Uniqueness
Dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is unique due to its ability to form stable radical anions and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C2K2N2O4S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate |
InChI |
InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChIキー |
SARUADISCAJJLX-UHFFFAOYSA-L |
正規SMILES |
C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
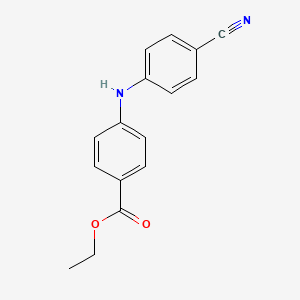
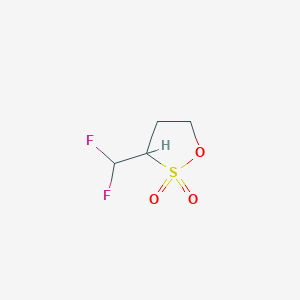
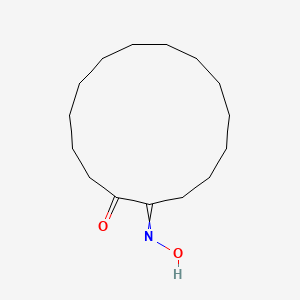
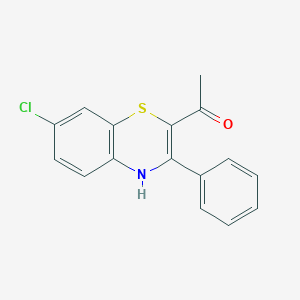

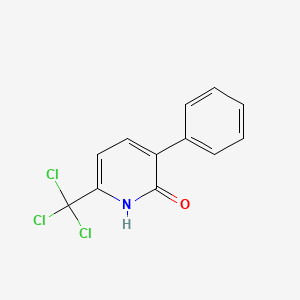
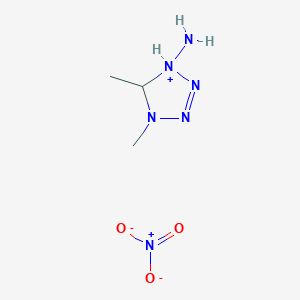
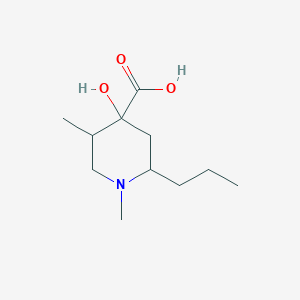
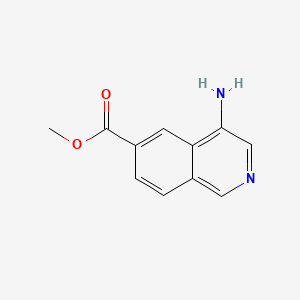
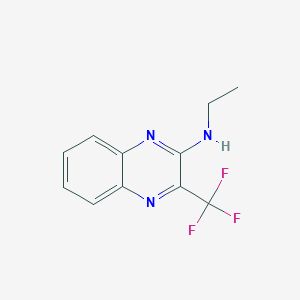
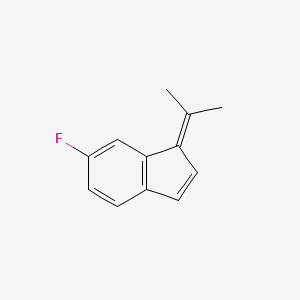
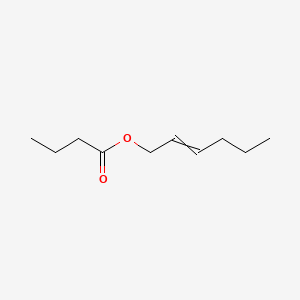
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
